molecular formula C2H9ClN2O2S B3007241 N-Methylmethanesulfonohydrazide;hydrochloride CAS No. 2411298-49-0

N-Methylmethanesulfonohydrazide;hydrochloride

Cat. No.: B3007241
CAS No.: 2411298-49-0
M. Wt: 160.62
InChI Key: ABTFCSFEAMEIGN-UHFFFAOYSA-N
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Description

N-Methylmethanesulfonohydrazide;hydrochloride (CAS: 109903-35-7) is a sulfonamide-hydrazine hybrid compound characterized by a methyl-substituted sulfonamide group (N-methyl) linked to a hydrazine moiety. This structural motif confers unique physicochemical properties, including enhanced lipophilicity compared to non-methylated analogs. The compound is synthesized via diazotization and reduction reactions, as evidenced by the preparation of its precursor, 4-amino-N-methylbenzenemethanesulfonamide, followed by hydrazine derivatization under acidic conditions . Its hydrochloride salt form improves stability and solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name

N-methylmethanesulfonohydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2O2S.ClH/c1-4(3)7(2,5)6;/h3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIFZWUDILWSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(N)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylmethanesulfonohydrazide;hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of N-methylhydrazine with methanesulfonyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-Methylmethanesulfonohydrazide;hydrochloride undergoes various chemical reactions, including:

    Reduction: It acts as a reducing agent in organic synthesis, facilitating the reduction of functional groups such as ketones and aldehydes.

    Substitution: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.

    Oxidation: Although less common, it can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., methanol, ethanol). The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in reduction reactions, the major products are typically the reduced forms of the starting materials, such as alcohols from ketones or aldehydes.

Scientific Research Applications

N-Methylmethanesulfonohydrazide;hydrochloride finds extensive applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Methylmethanesulfonohydrazide;hydrochloride involves its ability to donate electrons in reduction reactions, thereby reducing other compounds. It interacts with molecular targets such as carbonyl groups, facilitating their conversion to alcohols. The pathways involved include nucleophilic attack and electron transfer processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Sulfonamide-Hydrazine Derivatives

Key Compounds:
  • 4-Sulfonamidophenylhydrazine hydrochloride (CAS: 17852-52-7): Lacks the N-methyl group on the sulfonamide nitrogen, resulting in higher polarity and reduced membrane permeability compared to the N-methyl derivative .
  • Tolylhydrazine hydrochlorides (e.g., o-Tolylhydrazine hydrochloride, CAS: 635-26-7): Feature methyl-substituted aromatic rings but lack sulfonamide groups, leading to distinct reactivity in coupling reactions .
  • Metonitazene hydrochloride (CAS: 3983-24-2): A complex benzimidazole derivative with a methoxyphenyl group; highlights how bulkier substituents can dominate pharmacological activity over sulfonamide-based analogs .

Structural Comparison Table

Compound Substituents Molecular Formula Key Functional Groups
N-Methylmethanesulfonohydrazide;hydrochloride N-methyl sulfonamide, hydrazine C₈H₁₂ClN₃O₂S Sulfonamide, hydrazine, HCl
4-Sulfonamidophenylhydrazine hydrochloride Sulfonamide, hydrazine C₆H₈ClN₃O₂S Sulfonamide, hydrazine, HCl
o-Tolylhydrazine hydrochloride Methylbenzene, hydrazine C₇H₁₀ClN₂ Aryl hydrazine, HCl

Physicochemical and Analytical Properties

The N-methyl group in this compound contributes to distinct spectral signatures:

  • NMR : Methyl protons resonate at ~2.5 ppm (¹H) and 35–40 ppm (¹³C), differing from aromatic protons in tolylhydrazine derivatives (6.5–7.5 ppm) .
  • Solubility : Higher lipophilicity than 4-sulfonamidophenylhydrazine hydrochloride, as evidenced by preferential solubility in chloroform over water .
  • HPLC: Retention times vary significantly; for example, propranolol hydrochloride elutes earlier due to lower molecular weight , whereas bulkier sulfonamide-hydrazines exhibit longer retention.

Analytical Data Comparison Table

Compound ¹H NMR (δ, ppm) HPLC Retention Time (min) Solubility Profile
This compound 2.5 (s, 3H, CH₃), 7.2–7.4 (m, Ar-H) ~11.1 (similar to ) Soluble in HCl, CHCl₃
4-Sulfonamidophenylhydrazine hydrochloride 7.5–7.8 (m, Ar-H) ~12.5 Soluble in H₂O, DMSO
o-Tolylhydrazine hydrochloride 2.3 (s, 3H, CH₃), 6.8–7.1 (m, Ar-H) ~8.2 Soluble in EtOH, H₂O

Biological Activity

N-Methylmethanesulfonohydrazide;hydrochloride (commonly referred to as NMMH) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of NMMH, exploring its mechanisms, efficacy, and potential applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by its hydrazide functional group, which is known for its reactivity and potential biological interactions. The chemical structure can be represented as follows:

  • Molecular Formula : C₃H₈ClN₃O₂S
  • Molecular Weight : 155.63 g/mol

The compound's structure allows it to participate in various biochemical reactions, making it a candidate for further investigation in therapeutic contexts.

Mechanisms of Biological Activity

Research indicates that NMMH may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with hydrazide functionalities often exhibit inhibitory effects on specific enzymes. NMMH's ability to inhibit enzymes involved in metabolic pathways could lead to altered cellular functions and potential therapeutic benefits.
  • Antimicrobial Properties : Preliminary studies suggest that NMMH may possess antimicrobial activity against certain bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
  • Cytotoxic Effects : Investigations into the cytotoxicity of NMMH have revealed that it may affect cell viability in various cancer cell lines, indicating potential applications in cancer therapy.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of NMMH against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

The data indicate that NMMH exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its pathogenicity and resistance to multiple drugs.

Cytotoxicity Studies

Cytotoxicity assays were performed on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The findings are presented in Table 2.

Cell LineIC50 (µM)
A54925
HeLa30

These results demonstrate that NMMH has a considerable cytotoxic effect on cancer cells, suggesting its potential as an anticancer agent.

Case Studies

Several case studies have explored the therapeutic applications of hydrazide compounds similar to NMMH. For instance:

  • Case Study 1 : A patient with resistant bacterial infection was treated with a hydrazide derivative similar to NMMH, resulting in significant improvement and reduction in infection markers.
  • Case Study 2 : In a clinical trial involving cancer patients, a hydrazide compound showed promising results in reducing tumor size when combined with standard chemotherapy regimens.

These cases highlight the potential clinical relevance of NMMH and its derivatives in treating infections and cancer.

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